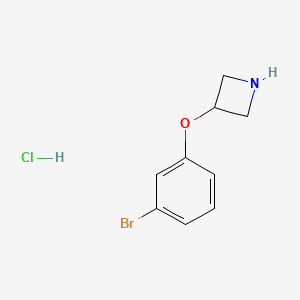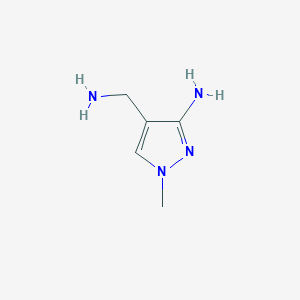
4-(aminomethyl)-1-methyl-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s systematic name, its molecular formula, and its structure. It may also include information on the compound’s appearance and any notable physical characteristics.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It could include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It could include the compound’s reactivity, the products it forms, the conditions required for the reactions, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties. These could include the compound’s melting point, boiling point, solubility, density, and reactivity.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Antitumor, Antifungal, and Antibacterial Pharmacophore Sites : Research has demonstrated the synthesis of pyrazole derivatives from hydroxymethyl pyrazole derivatives, leading to compounds with confirmed biological activity against breast cancer and microbial infections. These compounds have been characterized using several spectroscopic methods, and their geometric parameters have been optimized for enhanced biological activity (Titi et al., 2020).
Chemical Synthesis and Characterization
- Enamines from Pyrazolinones : Enamines were synthesized through the acylation of 1-(n-Hexyl)-3-methyl-2-pyrazolin-5-one with acid chlorides, showing the versatility of pyrazole derivatives in chemical synthesis (Belmar et al., 2005).
- Diazo Dyes from Pyrazolo[1,5-a]pyrimidine : A novel approach to synthesizing diazo dyes from 5-Amino-3-methyl-4-phenylazo-1H-pyrazole showcased the application of pyrazole derivatives in developing compounds with significant antimicrobial and antioxidant potentials (Şener et al., 2017).
Advanced Material Science
- Crystallography and Hydrogen Bonding : Studies on methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its isomers highlighted the importance of pyrazole derivatives in understanding hydrogen bonding and molecular electronic structures, which is crucial for designing advanced materials (Portilla et al., 2007).
Medicinal Chemistry
- Cytotoxic Activity against Tumor Cell Lines : The cytotoxic properties of new tripodal compounds derived from pyrazole were evaluated, showing promising results against tumor cell lines and indicating potential applications in cancer therapy (Kodadi et al., 2007).
Safety And Hazards
This involves detailing the safety precautions that should be taken when handling the compound. It could include the compound’s toxicity, flammability, and any risks it poses to human health or the environment.
Zukünftige Richtungen
This involves discussing potential future research directions involving the compound. It could include potential applications of the compound, areas of its chemistry that require further study, and how it could be modified to enhance its properties or activity.
Eigenschaften
IUPAC Name |
4-(aminomethyl)-1-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-9-3-4(2-6)5(7)8-9/h3H,2,6H2,1H3,(H2,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPISRZKUHMHMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)N)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(aminomethyl)-1-methyl-1H-pyrazol-3-amine | |
CAS RN |
1461705-65-6 |
Source


|
| Record name | 4-(aminomethyl)-1-methyl-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

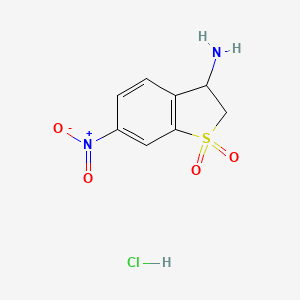
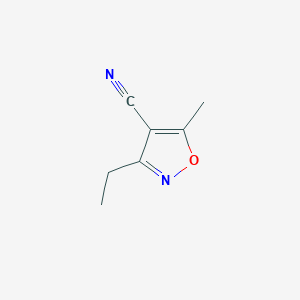

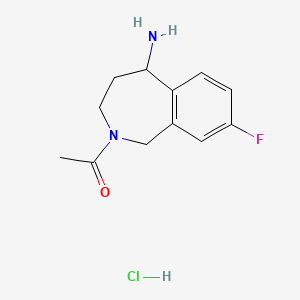
![ethyl 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B1378733.png)

